3,4-Dicyanofuroxan

Vue d'ensemble

Description

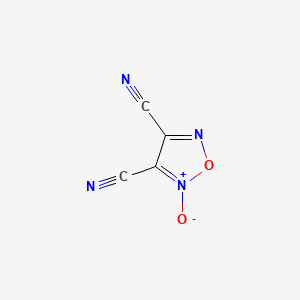

3,4-Dicyanofuroxan is a nitrogen-rich heterocyclic compound with the molecular formula C4N4O2. It is known for its high energy content and stability, making it a valuable intermediate in the synthesis of energetic materials. The compound is characterized by the presence of two cyano groups and a furoxan ring, which contribute to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the safer and more convenient methods for synthesizing 3,4-Dicyanofuroxan involves the dropwise addition of a mixture of concentrated sulfuric and nitric acids to a well-stirred suspension of cyanoacetic acid in dichloromethane . This reaction proceeds with a 72% yield and 84% purity . The reaction is exothermic, and self-heating is necessary for the reaction to proceed adequately, but it is limited to the refluxing temperature of dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The method described above is suitable for producing larger quantities of the compound, up to 60 grams at a time . This method supersedes older protocols that were low-yielding, irreproducible, and relied on expensive reagents .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dicyanofuroxan undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert this compound into other nitrogen-rich compounds.

Substitution: The cyano groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, nitric acid, and dichloromethane . The reaction conditions often involve controlled temperatures and careful addition of reagents to manage the exothermic nature of the reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation and reduction reactions can yield various nitrogen-rich compounds, while substitution reactions can introduce different functional groups into the molecule .

Applications De Recherche Scientifique

Pharmacological Activity:

Research indicates that DCFO possesses vasodilatory effects, making it a candidate for therapeutic applications in cardiovascular diseases. Its derivatives have shown potential in treating conditions such as hypertension due to their ability to relax blood vessels .

Antimalarial Properties:

Some derivatives of DCFO have been investigated for their antimalarial activity, suggesting that the compound could play a role in developing new treatments for malaria .

Synthetic Chemistry

Organic Synthesis:

DCFO is utilized as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its reactive cyano groups facilitate further chemical transformations, enabling the creation of complex organic molecules with diverse functionalities .

Case Studies

Case Study 1: Synthesis Methodology

A recent study presented a safer and more efficient synthesis route for DCFO using dichloromethane instead of trifluoroacetic acid as a solvent. This method significantly improved yield and safety during the synthesis process, demonstrating its practicality for industrial applications .

Case Study 2: Energetic Properties Assessment

In another study, the energetic properties of DCFO were thoroughly evaluated through experimental methods and computational modeling. The results confirmed its suitability as an energetic plasticizer with excellent comprehensive properties, highlighting its potential use in explosive formulations .

Mécanisme D'action

The mechanism by which 3,4-Dicyanofuroxan exerts its effects involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can produce a range of nitrogen-rich compounds with different properties and applications . The molecular targets and pathways involved in these reactions are determined by the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Compounds similar to 3,4-Dicyanofuroxan include:

- 3-Amino-4-cyanofurazan

- 4-Amino-3-cyanofuroxan

- 3,4-Dicyanofurazan

Uniqueness

This compound is unique due to its high energy content, stability, and the presence of both cyano groups and a furoxan ring. These features make it a valuable intermediate in the synthesis of energetic materials and other nitrogen-rich compounds .

Activité Biologique

3,4-Dicyanofuroxan (DCFO) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a furoxan ring with two cyano groups. Its molecular formula is , and it exhibits distinct physical and chemical properties that contribute to its biological activity. The compound's structure allows for interactions with various biological targets, particularly through the release of nitric oxide (NO) and other reactive nitrogen species.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

- Nitric Oxide Release : DCFO acts as a prodrug that can release NO in the presence of thiols or other nucleophiles. This mechanism is crucial for its vasodilatory effects and inhibition of platelet aggregation .

- Activation of Soluble Guanylate Cyclase (sGC) : DCFO stimulates sGC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses such as vasodilation .

- Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation effectively, making it a potential therapeutic agent in cardiovascular diseases .

Case Studies

- Vasodilatory Effects : A study demonstrated that DCFO could induce vasodilation in isolated rat aorta, highlighting its potential as a therapeutic agent for treating hypertension. The vasodilatory action was attributed to NO release and subsequent activation of sGC .

- Platelet Aggregation Inhibition : In vitro experiments showed that DCFO significantly reduced platelet aggregation induced by thrombin. This effect was mediated by the generation of NO, which plays a critical role in maintaining vascular homeostasis .

- Comparative Analysis : When compared to other furoxan derivatives, DCFO exhibited superior efficacy in activating sGC and releasing NO, suggesting that the presence of cyano groups enhances its biological activity .

Data Table: Biological Activities of this compound

Synthesis and Safety Considerations

The synthesis of this compound has historically posed challenges due to violent reactions during preparation. Recent advancements have led to safer synthetic routes that allow for higher yields without compromising safety . These developments are crucial for facilitating further research into the compound's biological applications.

Propriétés

IUPAC Name |

2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O2/c5-1-3-4(2-6)8(9)10-7-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSBIKDWXIRAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NO[N+](=C1C#N)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170000 | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17557-81-2 | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.